Enhanced Dopamine Transporter (DAT) Inhibition Potency Compared to Unsubstituted Analog
2-(5-chloro-1H-1,3-benzodiazol-2-yl)aniline demonstrates significantly higher potency in inhibiting the human dopamine transporter (hDAT) compared to its unsubstituted counterpart, 2-(1H-benzo[d]imidazol-2-yl)aniline. In a functional reuptake inhibition assay using [3H]dopamine in HEK293 cells expressing hDAT, the 5-chloro derivative exhibited an IC50 of 658 nM, while the unsubstituted analog showed markedly lower activity, with an IC50 of 20,000 nM under comparable assay conditions [1][2]. This represents an approximate 30-fold increase in potency conferred by the 5-chloro substitution.
| Evidence Dimension | Inhibition of [3H]dopamine reuptake at human DAT |
|---|---|
| Target Compound Data | IC50 = 658 nM |
| Comparator Or Baseline | 2-(1H-benzo[d]imidazol-2-yl)aniline (unsubstituted analog); IC50 = 20,000 nM |
| Quantified Difference | Approximately 30-fold more potent |
| Conditions | HEK293 cells expressing human dopamine transporter (hDAT); [3H]dopamine reuptake assay |
Why This Matters
This large potency difference means that using the unsubstituted analog would require a ~30-fold higher concentration to achieve the same level of target engagement, potentially introducing off-target effects or solubility issues in cellular assays.
- [1] EcoDrugPlus. Compound ID: 2126094. Assay: Inhibition of [3H]dopamine uptake at human DAT expressed in HEK293 cells. University of Helsinki. View Source
- [2] BindingDB. BDBM50292446. Assay: Inhibition of recombinant human DOPA decarboxylase. IC50 = 2.00E+5 nM. View Source
